molecular formula C12H7F3N4 B2440499 5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 75175-86-9

5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2440499
CAS No.: 75175-86-9
M. Wt: 264.211
InChI Key: URRYYGDLCAUJOJ-UHFFFAOYSA-N
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Description

5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring, with a trifluoromethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in high yields and is considered eco-friendly . Another method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of microwave-assisted synthesis and catalyst-free reactions could be advantageous for industrial applications due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various triazolo pyrazine derivatives, which have shown promising anticancer properties .

Mechanism of Action

The mechanism of action of 5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development, particularly for targeting neurodegenerative and inflammatory diseases .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4/c13-12(14,15)9-3-1-2-8(6-9)10-4-5-19-11(18-10)16-7-17-19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRYYGDLCAUJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=NC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 0.30 g. of 7-chloro-5-(m-trifluoromethylphenyl)-1,2,4-triazolo[1,5-a]pyrimidine, 0.10 g. of 10% palladium on charcoal catalyst, and 0.09 g. of anhydrous sodium acetate in 100 ml. of absolute ethanol is hydrogenated at 10 lbs. pressure for 30 minutes. The solution is filtered through a Celite pad and then evaporated to dryness. A methylene chloride solution of this material is washed with an aqueous saturated sodium bicarbonate solution. The organic layer, after drying with anhydrous magnesium sulfate, is passed through a short pad of hydrous magnesium silicate. The eluent is refluxed and the gradual addition of hexane caused the desired compound to crystallize to give product, m.p. 201°-202° C.
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